An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dimethylhexan-2-ol
An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dimethylhexan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-dimethylhexan-2-ol (CAS No: 42328-76-7). The document details the compound's structural and physicochemical characteristics, including its molecular formula, weight, boiling point, and density. Furthermore, it explores its chemical reactivity, focusing on reactions typical for a tertiary alcohol, such as dehydration and resistance to oxidation. This guide also presents detailed, adaptable experimental protocols for its synthesis via a Grignard reaction and for its acid-catalyzed dehydration. Spectroscopic data, predicted from its molecular structure, are provided to aid in its identification and characterization. All quantitative data are summarized in tables for clarity, and key experimental workflows are visualized using diagrams.
Physical and Chemical Properties
2,4-Dimethylhexan-2-ol is a tertiary alcohol. Its structure features a hexane (B92381) backbone with methyl groups at the second and fourth carbon positions, and a hydroxyl group at the second carbon position. This structure dictates its physical and chemical behavior.
Physical Properties
The physical properties of 2,4-dimethylhexan-2-ol are summarized in the table below. As a tertiary alcohol, it is a liquid at room temperature with a characteristic alcohol odor. Its solubility in water is limited due to the presence of a significant nonpolar alkyl chain, but it is expected to be miscible with many organic solvents.
| Property | Value | Reference |
| IUPAC Name | 2,4-dimethylhexan-2-ol | [1] |
| CAS Number | 42328-76-7 | [1][2] |
| Molecular Formula | C8H18O | [1][2] |
| Molecular Weight | 130.23 g/mol | [1] |
| Boiling Point | 157.9 °C at 760 mmHg | [2] |
| Density | 0.821 g/cm³ | [2] |
| Melting Point | Data not available | |
| Solubility in Water | Limited | Inferred from structure |
| Solubility in Organic Solvents | Miscible with alcohols, ethers, and hydrocarbons | Inferred from structure |
Chemical Properties
The chemical reactivity of 2,4-dimethylhexan-2-ol is characteristic of a tertiary alcohol. The hydroxyl group is situated on a tertiary carbon, which influences its reaction pathways.
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Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions (e.g., using chromic acid or potassium permanganate). This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be readily removed.
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Dehydration: Like other alcohols, 2,4-dimethylhexan-2-ol can undergo acid-catalyzed dehydration to form alkenes. Due to the possibility of rearrangements of the carbocation intermediate, a mixture of alkene products can be expected.
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Esterification: Direct esterification with carboxylic acids under acidic conditions (Fischer esterification) is generally inefficient for tertiary alcohols due to steric hindrance and the propensity for elimination reactions.
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Substitution Reactions: The hydroxyl group can be substituted by a halogen using hydrogen halides, typically following an SN1 mechanism.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the presence of multiple methyl and methylene (B1212753) groups. The chemical shifts are estimated based on standard values.
| Protons | Multiplicity | Approximate Chemical Shift (ppm) |
| -OH | Singlet | 1-5 (variable, depends on concentration and solvent) |
| -CH- (C4) | Multiplet | ~1.5 |
| -CH₂- (C3) | Multiplet | ~1.4 |
| -CH₂- (C5) | Multiplet | ~1.3 |
| -CH₃ (C2, two equivalent) | Singlet | ~1.2 |
| -CH₃ (C4) | Doublet | ~0.9 |
| -CH₃ (C6) | Triplet | ~0.9 |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, unless there is accidental equivalence.
| Carbon | Approximate Chemical Shift (ppm) |
| C2 (-C-OH) | 70-75 |
| C4 (-CH-) | 45-50 |
| C3 (-CH₂-) | 40-45 |
| C5 (-CH₂-) | 25-30 |
| C1, C2-CH₃ (gem-dimethyl) | 25-30 |
| C4-CH₃ | 15-20 |
| C6 (-CH₃) | 10-15 |
IR Spectroscopy
The infrared spectrum will be characterized by the presence of a strong, broad O-H stretching band and C-H stretching bands.
| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |
| Alcohol O-H | Stretch, hydrogen-bonded | 3200-3600 (broad) |
| Alkane C-H | Stretch | 2850-3000 |
| Alcohol C-O | Stretch | 1100-1200 |
Experimental Protocols
The following are detailed protocols for the synthesis and a characteristic reaction of 2,4-dimethylhexan-2-ol. These are generalized procedures that can be adapted for this specific compound.
Synthesis of 2,4-Dimethylhexan-2-ol via Grignard Reaction
This protocol describes the synthesis of 2,4-dimethylhexan-2-ol from the reaction of a Grignard reagent (sec-butylmagnesium bromide) with acetone (B3395972).
Materials:
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Magnesium turnings
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Anhydrous diethyl ether
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Acetone
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Saturated aqueous ammonium (B1175870) chloride solution
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Anhydrous magnesium sulfate
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Iodine crystal (as an initiator)
Procedure:
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Preparation of the Grignard Reagent:
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Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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Place magnesium turnings in the flask.
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Add a small crystal of iodine.
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Add a solution of 2-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as indicated by the disappearance of the iodine color and the formation of a cloudy solution.
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Once the reaction has started, add the remaining 2-bromobutane solution at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
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Reaction with Acetone:
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Cool the Grignard reagent solution to 0 °C using an ice bath.
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Add a solution of acetone in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
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Work-up:
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Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
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Transfer the mixture to a separatory funnel and separate the ether layer.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter to remove the drying agent and remove the solvent by rotary evaporation.
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Purification:
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Purify the crude product by distillation to obtain pure 2,4-dimethylhexan-2-ol.
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